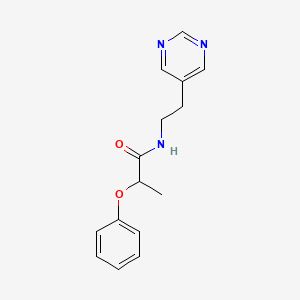

2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

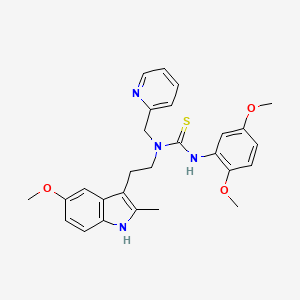

“2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide” is a complex organic compound that contains a pyrimidine ring. Pyrimidine is a basic structure found in many important molecules, including the nucleotides cytosine, thymine, and uracil .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a pyrimidine ring attached to a phenyl group through an oxygen atom (phenoxy), and a propanamide group attached to the pyrimidine ring via an ethyl linker .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- One-step Synthesis of Pyrido[2,3-d]pyrimidines: A study demonstrated the one-step synthesis of N-(pyridin-2-yl)propanamides and related compounds via the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, showcasing the versatility of pyrimidine derivatives in synthetic organic chemistry (Harutyunyan et al., 2015).

Pharmacological Activities

- Selective Aldose Reductase Inhibitors: Pyrido[1,2-a]pyrimidin-4-one derivatives, similar in structure to 2-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)propanamide, have been studied for their selective inhibition of aldose reductase, exhibiting potential for therapeutic applications with significant antioxidant properties (La Motta et al., 2007).

Herbicidal Activity

- Synthesis and Herbicidal Activity of Pyrimidine Derivatives: Novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and exhibited moderate to good selective herbicidal activity, indicating the potential use of pyrimidine derivatives in agricultural chemistry (Liu & Shi, 2014).

Antioxidant Properties

- Synthesis and Spectral Characterization of New Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes: A series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes were synthesized and evaluated for their antioxidant properties, showing promising activity compared to butylated hydroxytoluene, highlighting the biochemical potential of pyrimidine derivatives (Rani et al., 2012).

Anti-Fibrotic Activity

- Anti-Fibrosis Activity of Pyrimidine Derivatives: A series of 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells, with several compounds showing better activity than known drugs, suggesting their potential as novel anti-fibrotic agents (Gu et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenoxy-N-(2-pyrimidin-5-ylethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)18-8-7-13-9-16-11-17-10-13/h2-6,9-12H,7-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJQCELOWGZTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CN=CN=C1)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)

![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)